![molecular formula C12H10N4 B2587967 1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole CAS No. 150638-33-8](/img/structure/B2587967.png)
1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole” belongs to a class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction analysis . The crystalline structure is marked by the presence of three types of π-interactions (n→π*, lp···π, and π···π) between the -C(H)=O group and triazole rings .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, similar compounds have been involved in various chemical reactions. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Scientific Research Applications
Synthesis of Heterocycles
1-(1H-1,2, 3-benzotriazol-1-yl)-3-chloroacetone, a three-carbon synthon, has been utilized for synthesizing various heterocycles such as benzothiazoles and pyrido[1,2-a]indoles. This method offers a general and efficient approach for heterocyclizations and benzannelations (Katritzky et al., 2000).
Preparation of Novel Compounds
Novel syntheses of compounds like hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines have been achieved using benzotriazole derivatives. These compounds react with various reagents to produce a range of substituted hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines (Katritzky et al., 2000).
Anticancer Activity
Benzimidazole-based Zn(II) complexes, which include 1-((2-(pyridin-2-yl)-1-benzoimidazol-1-yl)methyl)-1H-benzotriazole, have demonstrated potential anticancer activity against human carcinoma cells. Studies on these complexes show significant cytotoxic properties and suggest mechanisms involving G0/G1 phase arrest of the cell cycle (Zhao et al., 2015).
Synthesis of Cobalt(II) Complexes
The reaction of Co(II) salts with 5-(1H-benzotriazol-1-ylmethyl)isophthalic acid under specific conditions yields various Co(II) complexes. These complexes have unique structures and properties, including their behavior in the polymerization of ethylene (Kuai et al., 2013).
Catalysis Applications
1-(Pyridin-2-yl)-1H-benzo[d][1,2,3]triazole, a bidentate ligand, has been used in various palladium-catalyzed coupling reactions. Its efficacy in facilitating reactions like Suzuki, Heck, Fujiwara–Moritani, and Sonogashira coupling demonstrates its versatility and robustness (Verma et al., 2013).
Corrosion Inhibition
Benzotriazole derivatives, including 1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole, have been investigated for their potential as corrosion inhibitors. These compounds exhibit significant inhibition efficiency for metals like copper in acidic media, demonstrating their utility in corrosion prevention (Khaled et al., 2009).
Fluorescent Sensors
1-(Pyridin-2-ylmethyl)-2-(3-(1-(pyridin-2-ylmethyl)benzimidazol-2-yl) propyl) benzimidazole and its copper(II) complex have been developed as fluorescent sensors. These complexes show promising applications in detecting substances like dopamine, indicating their potential in biochemical sensing (Khattar & Mathur, 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(pyridin-3-ylmethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-2-6-12-11(5-1)14-15-16(12)9-10-4-3-7-13-8-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZXXRGIQZAKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.